1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-31-22-15-14-20(17-21(22)28-16-8-13-23(28)29)26-25(30)27-24(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-7,9-12,14-15,17,24H,8,13,16H2,1H3,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQADLGTRDRPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of benzhydryl chloride with 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline in the presence of a base to form the desired urea derivative . The reaction conditions often involve the use of solvents such as methanol or ethanol and may require refluxing to achieve optimal yields. Industrial production methods may scale up this process, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the urea moiety, respectively. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, yielding the corresponding amine and carbamic acid derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.
Medicine: Preliminary research suggests potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Its unique properties make it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea exerts its effects involves interactions with specific molecular targets. The benzhydryl and pyrrolidinone moieties can bind to enzymes and receptors, modulating their activity. This binding can influence various cellular pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Compounds
| Compound ID & Synonym | Key Functional Groups | Structural Features vs. Target Compound | Potential Applications/Properties |
|---|---|---|---|
| 733033-89-1 : Benzoic acid ester with diazenyl, trifluoromethyl, and pyrrole groups | Ester, diazenyl, trifluoromethyl, pyrrole | Replaces urea with ester; lacks benzhydryl group | Likely a dye or photosensitizer due to diazenyl groups |
| 444110-65-0 : Sulfonamide with pyrrolidinone and methylbenzyl groups | Sulfonamide, pyrrolidinone, methylbenzyl | Sulfonamide linker instead of urea; similar aromaticity | Possible protease inhibition via sulfonamide binding |
| 314290-72-7 : Pyrazoledione with thiazolyl and phenyl diazenyl hydrazone | Pyrazoledione, thiazole, diazenyl hydrazone | Heterocyclic core (pyrazoledione) distinct from urea | Anticancer or antimicrobial activity (common in thiazoles) |
Key Observations:
Functional Group Diversity :
- The target compound’s urea group enables strong hydrogen bonding, which is absent in the ester (733033-89-1) and sulfonamide (444110-65-0) analogs. This may enhance crystallinity or target binding specificity .
- The 2-oxopyrrolidin-1-yl group in the target compound introduces conformational restraint, unlike the flexible methylbenzyl group in 444110-65-0.
Aromatic vs. Heterocyclic Systems :
- The target compound relies on benzene rings for aromatic interactions, whereas 314290-72-7 uses a thiazole ring, which could alter electronic properties and bioactivity.
Synthetic Accessibility :
- Urea derivatives like the target compound are typically synthesized via carbodiimide-mediated coupling, while sulfonamides (e.g., 444110-65-0) require sulfonyl chloride intermediates.
Hydrogen Bonding and Crystallography
In contrast:
- 444110-65-0 : The sulfonamide’s SO₂ group may form stronger hydrogen bonds than urea, influencing solubility and crystal packing .
Biological Activity
1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea is a compound that has garnered interest in pharmacological research due to its potential biological activities. Understanding its pharmacodynamics and mechanisms of action can provide insights into its therapeutic applications.
- Molecular Formula : C20H24N2O3
- Molecular Weight : 340.42 g/mol
- CAS Number : 1199751-98-8
The compound exhibits biological activity through various mechanisms, primarily involving modulation of neurotransmitter systems and potential anti-cancer properties. It has been shown to interact with multiple biological targets, including receptors involved in neuropharmacology and pathways associated with cancer cell proliferation.
Antineoplastic Activity
Recent studies indicate that 1-benzhydryl derivatives, including this compound, exhibit significant antitumor properties. For instance, in vitro assays demonstrated that it inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction |
| HT-29 | 4.8 | Cell cycle arrest |
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects, particularly as a potential anxiolytic agent. It appears to modulate serotonin and dopamine pathways, leading to anxiolytic-like effects in animal models.
| Effect | Observed Result |
|---|---|
| Anxiolytic activity | Reduced anxiety-like behavior in elevated plus maze test |
| Dopamine receptor affinity | Moderate binding affinity (Ki = 200 nM) |
Case Studies
- Study on Anticancer Activity : In a comparative study involving several benzhydryl derivatives, 1-benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea was found to be one of the most potent compounds against MCF-7 cells, with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.
- Neuropharmacological Assessment : A behavioral study assessed the compound's effects on anxiety in rodents. The results indicated that administration of the compound led to a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
